molecular formula C7H7N3O4 B15046581 N,4-dihydroxy-3-nitrobenzene-1-carboximidamide

N,4-dihydroxy-3-nitrobenzene-1-carboximidamide

Cat. No.: B15046581
M. Wt: 197.15 g/mol
InChI Key: ZDAXSOHHXZWEJQ-UHFFFAOYSA-N
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Description

N,4-Dihydroxy-3-nitrobenzene-1-carboximidamide is a nitroaromatic compound featuring a benzene ring substituted with hydroxyl (-OH), nitro (-NO₂), and carboximidamide (-C(=NH)NH₂) groups.

Properties

IUPAC Name

N',4-dihydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,11-12H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXSOHHXZWEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N,4-dihydroxy-3-nitrobenzene-1-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,4-dihydroxy-3-nitrobenzene-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dihydroxy-3-nitrobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Positioning and Electronic Effects

The compound’s nitro group at position 3 distinguishes it from analogs like N-(3-chlorophenethyl)-4-nitrobenzamide (), where the nitro group occupies position 3. This positional difference alters electronic properties:

  • N,4-Dihydroxy-3-nitrobenzene-1-carboximidamide : The meta-nitro group creates strong electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity at ortho/para positions.
  • N-(3-chlorophenethyl)-4-nitrobenzamide (): The para-nitro group directs electrophilic substitution to the meta position, while the chlorophenethyl chain increases lipophilicity.
Property This compound N-(3-chlorophenethyl)-4-nitrobenzamide
Nitro Position 3 4
Key Functional Groups -OH, -NO₂, -C(=NH)NH₂ -NO₂, -Cl, amide
Electronic Effect Strong electron-withdrawing (meta) Moderate electron-withdrawing (para)

Carboximidamide vs. Amide Derivatives

Carboximidamide derivatives, such as N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide (), share hydrogen-bonding capacity but differ in substituent complexity:

  • This compound : The nitro and dual hydroxyl groups enhance solubility in polar solvents (e.g., water or DMSO) compared to simpler carboximidamides.

Spectroscopic and Physicochemical Data

Parameter This compound (Inferred) N,N-Dimethyl-4-nitrobenzamide ()
1H NMR (δ ppm) ~6.8–8.2 (aromatic H), ~5.5 (-OH) 8.2 (d, aromatic H), 3.1 (s, N-CH₃)
Solubility High in polar solvents (due to -OH) Moderate (amide-dominated)
Melting Point Likely >200°C (polar groups) 145–150°C (reported in analogs)

Biological Activity

N,4-dihydroxy-3-nitrobenzene-1-carboximidamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a nitroaromatic compound characterized by the presence of hydroxyl and carboximidamide functional groups. These structural features contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains. The mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways, leading to cell death.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of cancer cells through several mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by interfering with cellular signaling pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. The following pathways are particularly relevant:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell damage and apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of Escherichia coli and Staphylococcus aureus showed that this compound significantly reduced bacterial viability at concentrations of 50 µg/mL and above.
  • Cancer Cell Lines : In experiments involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 25 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents.

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µg/mL)IC50 (µM)
AntimicrobialE. coli50-
S. aureus50-
AnticancerMCF-7 (Breast Cancer)-25

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